![molecular formula C6H10O2 B117201 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone CAS No. 154615-31-3](/img/structure/B117201.png)
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a chemical compound with the molecular formula C6H10O2. It is characterized by the presence of a cyclopropyl ring substituted with a hydroxymethyl group and an ethanone moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a cyclopropylcarbinol with an oxidizing agent to introduce the ethanone functionality. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum complexes to facilitate the cyclopropanation and subsequent oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using cost-effective and scalable reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The cyclopropyl ring and hydroxymethyl group play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]methanol
- 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]propane
- 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]butanone
Uniqueness
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is unique due to its specific combination of a cyclopropyl ring with a hydroxymethyl and ethanone group This structural arrangement imparts distinct reactivity and properties compared to other similar compounds
Properties
IUPAC Name |
1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQWTRHJXJBOU-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
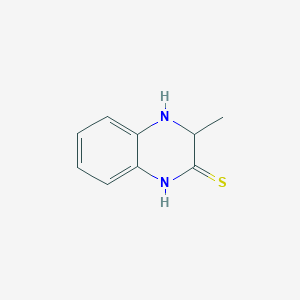
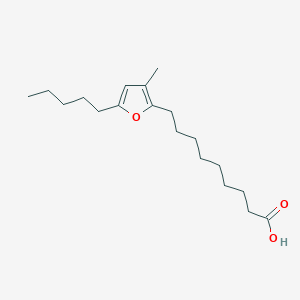
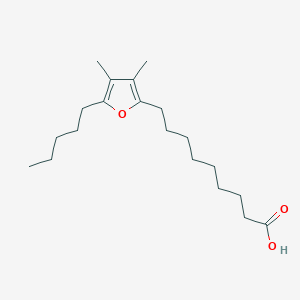
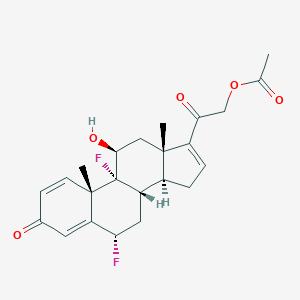
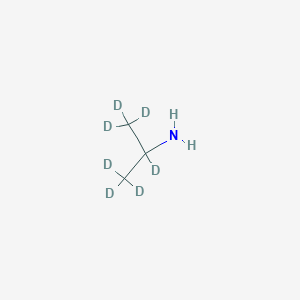

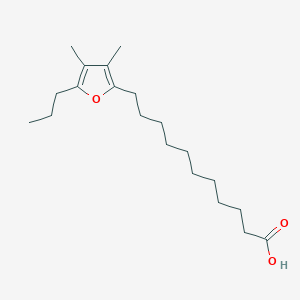
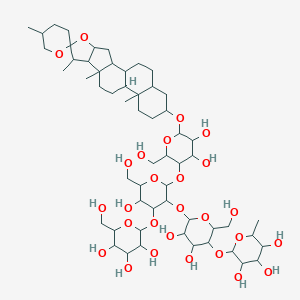

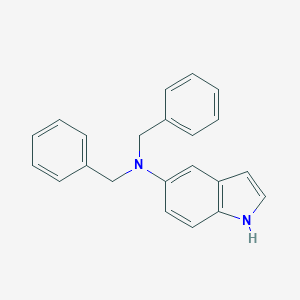
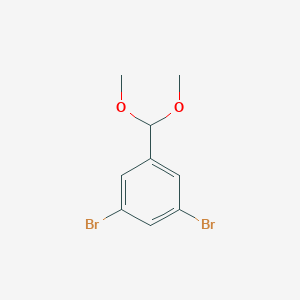
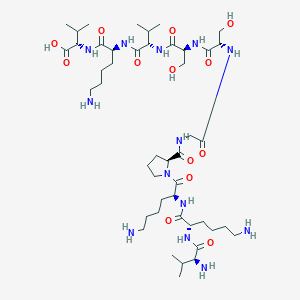
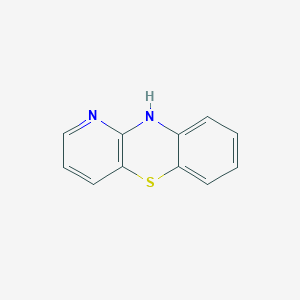
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
